AT1 Receptor Binding Affinity vs. Benzodioxole Analog
In a direct head-to-head comparison within the same study, the 1,3-benzodithiole-2-carboxylate series demonstrated superior AT1 receptor binding compared to its 1,3-benzodioxole counterpart. The IC50 of the benzodithiole carboxylate was 34 nM, whereas the benzodioxole carboxylate showed an IC50 of 56 nM, representing a 1.65-fold improvement in affinity attributed to the sulfur atoms in the dithiole ring [1]. This data comes from a competitive binding assay using rat adrenal cortical AT1 receptors and [125I]Sar1,Ile8-Angiotensin II as the radioligand.
| Evidence Dimension | AT1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 34 nM (1,3-benzodithiole-2-carboxylate methyl ester) |
| Comparator Or Baseline | IC50 = 56 nM (1,3-benzodioxole-2-carboxylate methyl ester) |
| Quantified Difference | 1.65-fold lower IC50 (higher potency) for the benzodithiole analog |
| Conditions | Competitive binding assay using rat adrenal cortical AT1 receptors; radioligand: [125I]Sar1,Ile8-Angiotensin II |
Why This Matters
This 1.65-fold potency advantage is meaningful in lead optimization programs for cardiovascular therapeutics, where even modest affinity gains can translate into lower efficacious doses and improved therapeutic windows.
- [1] Rivero R, Greenlee W, Chang R. Substituted 1,3-benzodioxole & 1,3-benzodithiole -2- carboxylates and their tetrazole analogs with potent binding affinity to the angiotensin II AT1 receptor. Bioorganic & Medicinal Chemistry Letters, 1994, 4(5): 747-750. View Source
